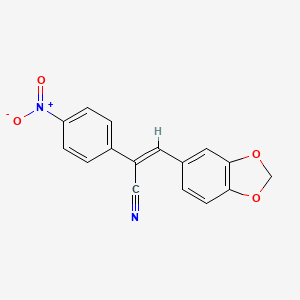

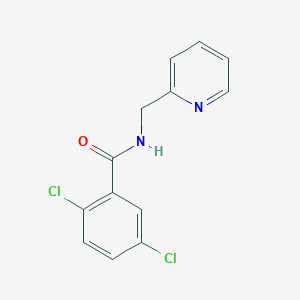

3,5-dihydroxy-N'-(3-hydroxybenzylidene)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3,5-dihydroxy-N'-(3-hydroxybenzylidene)benzohydrazide involves the reaction of specific hydrazides with aldehydes under controlled conditions to form hydrazone compounds. These reactions are typically facilitated by solvents like methanol and conditions that favor the formation of the desired hydrazone linkage, as illustrated by various compounds synthesized in related research studies (Sun et al., 2012; Han, 2013).

Molecular Structure Analysis

The molecular structure of this compound, as determined by X-ray crystallography, reveals a complex arrangement of atoms stabilized by hydrogen bonds and π-π interactions. The compound typically crystallizes in a monoclinic system, displaying specific geometric parameters that are crucial for its reactivity and properties. The structural determination provides insights into the electron distribution and potential reactive sites within the molecule (Sun et al., 2012; Lei et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 3,5-dihydroxy-N'-(3-hydroxybenzylidene)benzohydrazide includes its behavior in oxidation-reduction reactions, where it demonstrates antioxidant properties. This is attributed to its ability to donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative stress. Its chemical properties are influenced by the presence of hydroxyl groups, which enhance its solubility in polar solvents and reactivity towards various chemical agents (Sun et al., 2012).

Physical Properties Analysis

The physical properties of 3,5-dihydroxy-N'-(3-hydroxybenzylidene)benzohydrazide include its crystalline form, solubility, and melting point, which are determined by its molecular structure. The compound's crystalline structure and density are crucial for understanding its stability and behavior under different conditions. These properties are essential for predicting the compound's behavior in various applications and for formulating it in products (Lei et al., 2011).

Chemical Properties Analysis

The chemical properties are significantly influenced by its functional groups, which participate in hydrogen bonding and enable the compound to exhibit antioxidant activity. The molecular structure, particularly the arrangement of hydroxy and hydrazide groups, plays a crucial role in its reactivity towards radicals and other chemical entities. Understanding these properties is key to harnessing the compound's potential in various scientific and industrial applications (Sun et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Several studies have reported the synthesis and crystal structural analysis of benzohydrazide derivatives. For instance, Sun et al. (2012) synthesized a new compound similar to the one of interest, characterizing it through single-crystal X-ray diffraction, highlighting its potential as an antioxidant due to its free radical scavenging abilities (Sun et al., 2012). Similar structural characterizations have been performed by other researchers, providing insights into the molecular configurations and potential interaction mechanisms of these compounds (You-Yue Han, 2013).

Antioxidant and Antibacterial Activities

Research has demonstrated the antioxidant and antibacterial properties of benzohydrazide derivatives. The compounds exhibit significant free radical scavenging activities, which could be beneficial in preventing oxidative stress-related diseases (Ji et al., 2013). Moreover, the antibacterial activities of these compounds have been evaluated against various bacterial strains, showing considerable efficacy, which suggests potential applications in developing new antimicrobial agents (H. Qian, 2019).

Catalytic and Enzyme Inhibition Properties

Some benzohydrazide derivatives have been tested for their catalytic activities and enzyme inhibition properties, indicating potential applications in industrial processes and therapeutic interventions. For example, complexes derived from similar compounds have shown catalytic activity in oxidation reactions, suggesting their utility as catalysts in organic synthesis (D. Peng, 2016). Additionally, these compounds have demonstrated inhibitory effects on enzymes such as urease, highlighting their potential as enzyme inhibitors (Dan Qu et al., 2015).

Eigenschaften

IUPAC Name |

3,5-dihydroxy-N-[(E)-(3-hydroxyphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-11-3-1-2-9(4-11)8-15-16-14(20)10-5-12(18)7-13(19)6-10/h1-8,17-19H,(H,16,20)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGNDSRWKBJNIV-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC(=CC(=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CC(=CC(=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5556529.png)

![6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5556531.png)

![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide](/img/structure/B5556539.png)

![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)

![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)

![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)